molecular formula C24H20OSn B11959962 3-(Triphenylstannyl)phenol CAS No. 115985-13-2

3-(Triphenylstannyl)phenol

Cat. No.: B11959962
CAS No.: 115985-13-2
M. Wt: 443.1 g/mol
InChI Key: TUOSUTUAJPRWSC-UHFFFAOYSA-N
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Description

3-(Triphenylstannyl)phenol is an organotin compound with the molecular formula C24H20OSn. This compound features a phenol group substituted with a triphenylstannyl group, making it a unique organometallic compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenylstannyl)phenol typically involves the reaction of phenol with triphenyltin chloride in the presence of a base. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{Ph}_3\text{SnCl} \rightarrow \text{C}_6\text{H}_4(\text{SnPh}_3)\text{OH} + \text{HCl} ] Here, phenol (C6H5OH) reacts with triphenyltin chloride (Ph3SnCl) to form this compound (C6H4(SnPh3)OH) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Triphenylstannyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Quinones are formed.

    Reduction: Hydroquinones are formed.

    Substitution: Various substituted phenols are formed depending on the nucleophile used.

Scientific Research Applications

3-(Triphenylstannyl)phenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique structure allows it to participate in various chemical transformations.

    Biology: Organotin compounds, including this compound, are studied for their biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, particularly in cancer treatment.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to enhance the properties of these materials.

Mechanism of Action

The mechanism of action of 3-(Triphenylstannyl)phenol involves its interaction with molecular targets through its phenol and triphenylstannyl groups. The phenol group can participate in hydrogen bonding and other interactions, while the triphenylstannyl group can interact with metal centers and other electrophilic sites. These interactions enable the compound to exert its effects in various chemical and biological systems.

Comparison with Similar Compounds

  • 2-(Triphenylstannyl)phenol
  • 4-(Triphenylstannyl)phenol
  • Triphenylstannyl derivatives of other aromatic compounds

Comparison: 3-(Triphenylstannyl)phenol is unique due to the position of the triphenylstannyl group on the phenol ring. This positional difference can significantly influence the compound’s reactivity, stability, and interaction with other molecules. For example, 2-(Triphenylstannyl)phenol and 4-(Triphenylstannyl)phenol may exhibit different reactivity patterns and biological activities due to the different positions of the triphenylstannyl group.

Properties

CAS No.

115985-13-2

Molecular Formula

C24H20OSn

Molecular Weight

443.1 g/mol

IUPAC Name

3-triphenylstannylphenol

InChI

InChI=1S/C6H5O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-2,4-5,7H;3*1-5H;

InChI Key

TUOSUTUAJPRWSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)O

Origin of Product

United States

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